molecular formula C11H16F3N5 B1302783 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine CAS No. 683274-53-5

2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine

Cat. No.: B1302783
CAS No.: 683274-53-5
M. Wt: 275.27 g/mol
InChI Key: MSJTXYBMBGJMGM-UHFFFAOYSA-N
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Description

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine is a chemical compound with the molecular formula C11H16F3N5 and a molecular weight of 275.27 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and an ethanamine group

Biochemical Analysis

Biochemical Properties

2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolic pathways . These interactions are crucial for the compound’s biotransformation and elimination from the body. Additionally, the compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, including alterations in liver and kidney function, as well as changes in behavior and physiology.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the compound’s elimination from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential. The compound’s distribution is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can affect cellular energy production and metabolism.

Preparation Methods

The synthesis of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)pyrimidine with piperazine under specific conditions to form an intermediate compound. This intermediate is then reacted with ethylene diamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine has several scientific research applications:

Comparison with Similar Compounds

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine can be compared with other similar compounds, such as:

    4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring, but lacks the piperazine and ethanamine groups.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound features two trifluoromethyl groups attached to a bipyridine structure, differing significantly in its overall structure and properties.

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrimidine, piperazine, and ethanamine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJTXYBMBGJMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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